molecular formula C13H18N2O5S B2388495 4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid CAS No. 1009228-47-0

4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid

Cat. No.: B2388495
CAS No.: 1009228-47-0
M. Wt: 314.36
InChI Key: NMXOUNKQTBTTJA-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid is a sulfonamide-derived carboxylic acid with a molecular formula of C₁₃H₁₈N₂O₅S and a molecular weight of 314.36 g/mol . Its structure comprises a butanoic acid backbone substituted at position 2 with a 3,4-dimethylbenzenesulfonamido group and at position 4 with a carbamoyl (-CONH₂) moiety. This compound is primarily studied in crystallographic and synthetic chemistry contexts, with applications in drug development due to its sulfonamide group, a common pharmacophore in enzyme inhibitors .

Properties

IUPAC Name

5-amino-2-[(3,4-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-8-3-4-10(7-9(8)2)21(19,20)15-11(13(17)18)5-6-12(14)16/h3-4,7,11,15H,5-6H2,1-2H3,(H2,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXOUNKQTBTTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally analogous sulfonamide-containing butanoic acid derivatives. Key differences arise from substituent variations on the benzene ring and the carbamoyl/acidic groups, impacting physicochemical and biological behaviors.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Benzene Ring Molecular Weight (g/mol) Key Properties/Applications
4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid 3,4-dimethyl 314.36 High steric hindrance; potential for selective enzyme inhibition.
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid 2,4-dimethyl 314.36 Altered electronic effects due to substituent positions; may differ in solubility.
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid 4-methyl 271.34 Chiral center (S-configuration); lower molecular weight may enhance bioavailability.
4-carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid 3-CF₃ 322.29* Electron-withdrawing CF₃ group increases acidity; potential for enhanced binding affinity.
4-carbamoyl-2-[2-(1H-indol-3-yl)acetamido]butanoic acid Indole-3-yl 303.31* Aromatic indole group may facilitate receptor interactions; higher polarity.

*Calculated based on molecular formulas where explicit data were unavailable.

Key Findings from Comparative Analysis

The trifluoromethyl (-CF₃) group in significantly increases acidity (pKa ~1.5–2.0) compared to methyl groups, enhancing hydrogen-bonding capabilities for enzyme interactions.

Chirality and Bioactivity :

  • The chiral (2S)-configured compound demonstrates how stereochemistry affects pharmacokinetics. For example, enantiomers may exhibit differing binding affinities to target proteins.

Crystallographic Insights :

  • Structural validation tools (e.g., SHELX, ORTEP) are critical for resolving subtle differences in substituent orientations, which influence packing patterns and crystallinity.

Biological Activity

4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a carbamoyl group attached to a butanoic acid backbone, with a sulfonamide moiety that contributes to its biological interactions. Its structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where x,y,z,a,bx,y,z,a,b represent the number of respective atoms in the molecular formula.

Research indicates that compounds with similar structures often act as inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes play critical roles in neurotransmission by breaking down acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease.

Inhibition Studies

A study evaluated the inhibition potency of various biscarbamates related to this compound. The results showed that many derivatives exhibited significant BChE inhibition with rate constants ranging from 10410^4 to 106M1min110^6\,\text{M}^{-1}\text{min}^{-1}, indicating strong potential for therapeutic application against neurodegenerative diseases .

CompoundBChE Inhibition Rate Constant (kik_i)AChE Inhibition Rate Constant (kik_i)
Compound 10.003300.0033010510^5
Compound 20.004560.0045610610^6
Compound 30.002500.0025010410^4
Compound 40.001200.0012010610^6

Neuroprotective Effects

In a specific case study focusing on the neuroprotective effects of similar compounds, it was found that these substances could mitigate oxidative stress in neuronal cells. The study highlighted that compounds with a carbamate functional group showed significant reductions in reactive oxygen species (ROS), suggesting potential applications in treating oxidative stress-related conditions .

Cytotoxicity Assessment

The cytotoxic profile of this compound was assessed using various cell lines. The results indicated low cytotoxicity at therapeutic concentrations, supporting its safety for further development as a CNS-active drug.

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